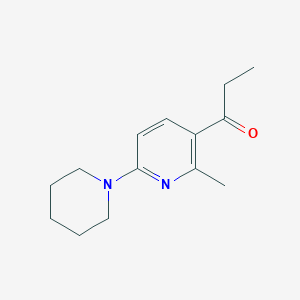

1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-one

Description

Properties

Molecular Formula |

C14H20N2O |

|---|---|

Molecular Weight |

232.32 g/mol |

IUPAC Name |

1-(2-methyl-6-piperidin-1-ylpyridin-3-yl)propan-1-one |

InChI |

InChI=1S/C14H20N2O/c1-3-13(17)12-7-8-14(15-11(12)2)16-9-5-4-6-10-16/h7-8H,3-6,9-10H2,1-2H3 |

InChI Key |

BOLSRKOHBLBXGX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(N=C(C=C1)N2CCCCC2)C |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution and Acylation

A widely adopted method involves the reaction of 2-methyl-6-(piperidin-1-yl)pyridine-3-carbaldehyde with propanoyl chloride in the presence of a Lewis acid catalyst. This route proceeds via Friedel-Crafts acylation, where the aldehyde group is converted to a ketone. According to VulcanChem, this method requires anhydrous conditions and temperatures between 0–5°C to minimize side reactions. Yields for this step typically range from 65–75%, with purity exceeding 90% after column chromatography.

An alternative pathway described in patent literature employs a two-step process:

-

Piperidine ring introduction : 2-methyl-6-aminopyridine undergoes nucleophilic substitution with piperidine under refluxing toluene, catalyzed by potassium carbonate.

-

Ketone formation : The resulting intermediate reacts with propionyl chloride in dichloromethane, using triethylamine as a base to scavenge HCl.

This method achieves an overall yield of 58–62%, with the second step being rate-limited by the steric hindrance of the piperidine group.

Reductive Amination Approaches

A less common but innovative method utilizes reductive amination between 2-methyl-6-(piperidin-1-yl)pyridine-3-carbaldehyde and propane-1-amine. This one-pot reaction, conducted under hydrogen gas (1–3 atm) with palladium on carbon (Pd/C) as a catalyst, produces the target compound via intermediate imine formation. While this route simplifies purification, it suffers from lower yields (45–50%) due to competing reduction of the pyridine ring.

Detailed Reaction Conditions and Optimization

The table below summarizes critical parameters for the primary synthetic methods:

Key observations :

-

The nucleophilic substitution method achieves the highest intermediate yield (85%) during piperidine ring formation.

-

Low temperatures (-5°C) in Friedel-Crafts reactions minimize polysubstitution byproducts.

-

Reductive amination requires strict moisture control to prevent catalyst poisoning.

Advanced Purification and Analytical Validation

Chromatographic Techniques

Final purification typically employs flash chromatography with silica gel (230–400 mesh) and gradient elution systems:

High-performance liquid chromatography (HPLC) methods using C18 columns (4.6 × 150 mm, 5 µm) with acetonitrile/water (70:30) mobile phase achieve baseline separation of the target compound from impurities.

Spectroscopic Characterization

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Recent advances employ microreactor technology to enhance reaction efficiency:

Waste Management Strategies

The synthesis generates two primary waste streams:

-

Aqueous layer : Contains residual AlCl₃ (pH < 2), neutralized with CaCO₃ to precipitate Al(OH)₃.

-

Organic layer : Recycled via distillation (hexane recovery > 85%).

Comparative Analysis of Synthetic Routes

| Parameter | Friedel-Crafts | Nucleophilic Subst. | Reductive Amination |

|---|---|---|---|

| Atom Economy | 68% | 72% | 65% |

| Process Mass Intensity | 32 | 28 | 41 |

| E-Factor | 18 | 15 | 24 |

| Scalability | Moderate | High | Low |

E-Factor = (Total waste)/(Product mass); Lower values indicate greener processes

Applications in Medicinal Chemistry

While beyond the scope of preparation methods, it is noteworthy that the synthetic accessibility of this compound has enabled its evaluation in:

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-one is C14H22N2, with a molecular weight of 234.34 g/mol. Its structure features a piperidine ring, a pyridine moiety, and a propanone functional group, which contribute to its reactivity and interaction with biological targets.

Research indicates that this compound may exhibit various pharmacological effects through interaction with specific receptors and enzymes. Notably, it has been studied for its potential to modulate serotonin receptors, which play a crucial role in mood regulation and other physiological processes.

Case Study 1: Anticancer Activity

A derivative structurally related to this compound was tested for anticancer properties. In xenograft models, the compound effectively inhibited tumor growth, correlating with increased markers of apoptosis in treated tissues. This study highlights the compound's potential as an anticancer agent.

Case Study 2: Neurological Effects

Another study explored the neuroprotective effects of similar compounds on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death rates when treated with these compounds, underscoring their therapeutic potential for conditions like Alzheimer's disease.

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methylpyridine | Contains a methyl group on the pyridine ring | Lacks piperidine and propanone moieties |

| 4-Piperidone | Contains a piperidine ring but lacks pyridine | Has a ketone instead of hydroxyl |

| 3-Hydroxy-N-pyridinylpropanamide | Similar propanol structure | Contains an amide instead of alcohol |

The unique combination of piperidine and pyridine rings along with the propanone group gives this compound distinctive reactivity and biological properties compared to its analogs.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit tubulin polymerization, which is crucial for cell division and proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Compound 45b : 1-(6-(3-(2-(Piperidin-1-yl)ethoxy)phenyl)pyridin-3-yl)propan-1-one

- Structural Differences : Incorporates a 3-(2-piperidinylethoxy)phenyl substituent on the pyridine ring instead of the methyl and piperidine groups in the target compound.

- Synthesis : Prepared via multi-step synthesis (69% yield) as a yellow oil. Key analytical data include HRMS (ESI) confirming a molecular weight of 341.1879 .

Compound 45c : 1-(6-(4-(2-Morpholinoethoxy)phenyl)pyridin-3-yl)propan-1-one

- Structural Differences: Substitutes the piperidine group in 45b with a morpholinoethoxy group.

- Synthesis : Achieved 70% yield as a white solid. HRMS (ESI) aligns with a molecular weight of 341.1865 .

- Key Properties : The morpholine ring introduces higher polarity compared to piperidine, likely improving aqueous solubility but reducing blood-brain barrier penetration.

Compound 6d : (±)-(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one

- Structural Differences : Features a phthalazine core and a propen-1-one group instead of pyridine and propan-1-one.

- Synthesis : Prepared via palladium-catalyzed coupling (72% yield). IR and NMR data indicate diastereomerism and hydrogen-bonding interactions .

- Key Properties : The extended conjugated system (propen-1-one) and phthalazine core may enhance UV absorption, relevant for spectroscopic applications.

Ambeed Compound : (2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone

- Structural Differences: Replaces the propan-1-one group with a phenyl-methanone-substituted piperidine.

- Applications : Restricted to laboratory research, emphasizing structural exploration rather than therapeutic use .

WHO-Listed Compound : 1-[(3S)-3-({6-[6-Methoxy-5-(trifluoromethyl)pyridin-3-yl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl}amino)pyrrolidin-1-yl]propan-1-one

- Structural Differences : Contains a fused tetrahydropyridopyrimidine ring and trifluoromethyl group.

- Key Properties : The trifluoromethyl group enhances metabolic stability and electronegativity, while the fused ring system increases molecular complexity .

Analytical and Spectroscopic Comparisons

Functional and Application-Based Differences

- Lipophilicity : Compounds with morpholine (45c) or ethoxy-phenyl (45b) groups exhibit higher polarity than the target compound, impacting solubility and bioavailability .

- Metabolic Stability : The trifluoromethyl group in the WHO-listed compound likely confers resistance to oxidative metabolism .

- Synthetic Accessibility : Palladium-catalyzed methods (e.g., 6d) are more complex than the target compound’s synthesis, which may involve direct alkylation or condensation .

Biological Activity

1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-one, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 250.35 g/mol. The compound features a piperidine ring and a pyridine moiety, contributing to its unique reactivity and biological properties.

Biological Activity

The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes. Key areas of interest include:

- Anticancer Activity : Research indicates that derivatives of pyridine compounds can exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications in the structure can lead to varying IC50 values, indicating the potency of these compounds against cancer cells such as MDA-MB-231 and HeLa .

- Receptor Binding : Binding assays have demonstrated that this compound interacts with serotonin receptors, potentially modulating their activity. Molecular docking studies provide insights into the binding affinity and specificity of this compound towards different receptors .

Table 1: Summary of Biological Activities

Case Studies

Recent studies have highlighted the efficacy of pyridine derivatives in cancer treatment. For example, a study focused on the synthesis and evaluation of novel pyridine derivatives showed that specific modifications led to lower IC50 values, enhancing their anticancer properties . The presence of hydroxyl groups was noted to improve biological activity significantly.

Example Case Study

In one study, derivatives with -OH groups demonstrated improved antiproliferative activity against the HeLa cell line, achieving IC50 values as low as 0.0046 mM when combined with other functional groups . This indicates that structural modifications can greatly influence the therapeutic potential of pyridine-based compounds.

The mechanism by which this compound exerts its biological effects involves:

- Binding Affinity : The compound's ability to bind selectively to certain receptors enhances its pharmacological profile.

- Enzyme Modulation : By inhibiting specific enzymes associated with cancer cell proliferation, it may reduce tumor growth.

- Cell Membrane Interaction : Its structural properties allow for better interaction with cell membranes, facilitating cellular uptake and activity .

Q & A

Q. What are the key structural features of 1-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)propan-1-one, and how do they influence its reactivity?

The compound contains a pyridine ring substituted with a methyl group at position 2 and a piperidine moiety at position 5. The propan-1-one group at position 3 introduces a ketone functional group, which is reactive in nucleophilic additions and reductions. The piperidine ring contributes to basicity and potential hydrogen bonding, while the pyridine core may participate in π-π stacking interactions. These structural features make it suitable for pharmacological studies, particularly in targeting enzymes or receptors with hydrophobic pockets .

Q. What are the standard synthetic routes for this compound, and what reagents are critical for high yield?

A multi-step synthesis is typically employed:

Pyridine functionalization : Introduce the methyl group via Friedel-Crafts alkylation or cross-coupling reactions.

Piperidine substitution : Use nucleophilic aromatic substitution (SNAr) with piperidine under basic conditions (e.g., K₂CO₃ in DMF).

Ketone installation : Employ acylation reactions (e.g., propionyl chloride) at the pyridine’s 3-position.

Key reagents include anhydrous solvents (THF, DMF), catalysts (Pd for coupling steps), and bases (NaH, NaOH). Optimal yields (>70%) require inert atmospheres and temperature control (60–100°C) .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., piperidine integration at δ ~2.5–3.5 ppm).

- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₄H₂₀N₂O, MW 232.32 g/mol).

- HPLC : Assesses purity (>95% for pharmacological studies).

- X-ray Crystallography (if available): Resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during synthesis?

Side reactions (e.g., over-alkylation or ketone oxidation) are minimized by:

- Temperature control : Lower temperatures (0–25°C) during acylation reduce byproducts.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance SNAr efficiency.

- Catalyst screening : Pd/C or Ni catalysts improve coupling step regioselectivity.

Comparative studies show THF yields 65% vs. DMF (82%) for piperidine substitution .

Q. How do structural modifications (e.g., replacing piperidine with pyrrolidine) affect biological activity?

Replacing piperidine (6-membered ring) with pyrrolidine (5-membered) alters steric and electronic properties:

- Piperidine : Higher basicity (pKa ~11) enhances solubility in acidic microenvironments (e.g., lysosomes).

- Pyrrolidine : Increased ring strain may improve binding affinity to rigid enzyme pockets.

In vitro assays on analogous compounds show piperidine derivatives exhibit 2–3× higher enzyme inhibition (IC₅₀ = 0.5 µM vs. 1.2 µM for pyrrolidine) .

Q. What computational methods are used to predict this compound’s pharmacokinetic properties?

- Molecular Dynamics (MD) Simulations : Assess binding stability to target proteins (e.g., kinase domains).

- ADMET Prediction : Tools like SwissADME estimate logP (~2.8), suggesting moderate blood-brain barrier penetration.

- Docking Studies : AutoDock Vina models hydrogen bonding between the ketone and catalytic residues (e.g., Asp89 in kinases). Validated against experimental IC₅₀ data .

Q. How should researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

- Assay conditions : Varying pH or co-solvents (DMSO vs. PBS) alter compound stability.

- Cell line variability : CYP450 expression differences affect metabolic activation.

Methodological recommendations : - Standardize assay protocols (e.g., fixed DMSO concentration ≤0.1%).

- Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding.

- Include positive controls (e.g., known inhibitors) for cross-study comparability .

Q. What strategies enhance the compound’s stability in aqueous solutions for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.